molecular formula C14H10FNO4 B3598535 2-[(2-Fluorophenyl)methoxy]-5-nitrobenzaldehyde

2-[(2-Fluorophenyl)methoxy]-5-nitrobenzaldehyde

Cat. No.: B3598535
M. Wt: 275.23 g/mol
InChI Key: NNWMDVSTQUHUIW-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methoxy]-5-nitrobenzaldehyde is an organic compound characterized by the presence of a fluorophenyl group, a methoxy group, and a nitrobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Fluorophenyl)methoxy]-5-nitrobenzaldehyde typically involves the reaction of 2-fluorophenol with 5-nitro-2-formylbenzoic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Fluorophenyl)methoxy]-5-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.

Major Products Formed:

    Oxidation: 2-[(2-Fluorophenyl)methoxy]-5-nitrobenzoic acid.

    Reduction: 2-[(2-Fluorophenyl)methoxy]-5-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Fluorophenyl)methoxy]-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)methoxy]-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorophenyl and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 2-[(2-Fluorophenyl)methoxy]pyrazine
  • Bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine

Comparison: Compared to similar compounds, 2-[(2-Fluorophenyl)methoxy]-5-nitrobenzaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which confer distinct reactivity and potential applications. The fluorophenyl group also enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[(2-fluorophenyl)methoxy]-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c15-13-4-2-1-3-10(13)9-20-14-6-5-12(16(18)19)7-11(14)8-17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWMDVSTQUHUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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